

formation and properties of nano copper azide energetic materials

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An In-depth Technical Guide to Nano Copper Azide Energetic Materials

Introduction

Nano **copper azide** $(Cu(N_3)_2)$ is a primary explosive that has garnered significant interest from researchers in the field of energetic materials. Its appeal lies in its high energy density, excellent initiation capabilities, and its nature as a "green" alternative to traditional lead-based primary explosives like lead azide.[1][2] The development of micro-electromechanical systems (MEMS) and the trend towards miniaturization in weapon systems have created a demand for primary explosives that are not only powerful but also compatible with micro-fabrication processes.[1][3]

However, the practical application of nano **copper azide** has been significantly hindered by its extremely high sensitivity to external stimuli such as electrostatic discharge, impact, and friction.[1][4] This inherent instability makes its handling, processing, and storage exceptionally dangerous.[1] Consequently, a substantial portion of research has been dedicated to developing safer synthesis methods and modifying nano **copper azide** to reduce its sensitivity while retaining its superior energetic performance. This guide provides a comprehensive overview of the formation, properties, characterization, and safety protocols associated with nano **copper azide** energetic materials.

Formation and Synthesis of Nano Copper Azide



The extreme sensitivity of **copper azide** powder necessitates synthesis methods that avoid handling the pure, bulk material. The predominant strategy is the in-situ reaction, where a copper-based precursor, often integrated into its final device configuration, is converted directly into **copper azide**.[2][5]

Key Synthesis Strategies

- Gas-Solid Phase Azidation of Porous Copper: This is the most common method, involving the reaction of a porous copper precursor with hydrazoic acid (HN₃) gas.[1][6] The porous structure provides a high surface area for the reaction, and its morphology can be controlled to tune the density and performance of the final **copper azide**.[2][6] Precursors can be fabricated through methods like powder sintering or using templates like polystyrene (PS) spheres.[2][6]
- Synthesis from Copper Compounds:
 - Copper Hydroxide Precursors: A facile and safer method utilizes layered copper hydroxide, which can be synthesized easily. This approach significantly shortens the reaction time and avoids the generation of hazardous byproducts like cuprous azide.[7]
 - CuO Nanostructures: Arrays of CuO nanorods have been used as precursors in an
 electrically assisted azide method in a NaN₃ solution to generate nested copper azide
 films with improved electrostatic stability.[1]
 - Metal-Organic Frameworks (MOFs): Copper-containing MOFs can be used as templates.
 Through processes like electrospinning, carbonization, and subsequent in-situ azidation,
 thin-film carbon-based nano copper azide composites can be prepared.[1]
- Composite Formation for Enhanced Safety: To mitigate the high sensitivity, **copper azide** is often synthesized within a conductive matrix. Carbon-based materials like graphene and carbon nanotubes (CNTs) are ideal for this purpose as they effectively dissipate electrostatic charges, significantly improving safety.[1][8][9]

Experimental Protocols

Protocol 1: In-Situ Gas-Solid Azidation of Nanoporous Copper (NPC)



This protocol is adapted from methodologies described for creating **copper azide** for micro-initiators.[2][3][6]

- Precursor Preparation (Powder Sintering):
 - Prepare nanoporous copper with a desired particle size (e.g., 30 nm, 60 nm) through powder sintering of materials like copper oxalate. Doping with copper acetate can help in reducing the final particle size.[2]
 - Press the nanoporous copper powder into the desired shape or device component.
- Hydrazoic Acid (HN₃) Gas Generation:
 - Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety shields and personal protective equipment.
 - o The gas is typically generated by the reaction of sodium azide (NaN₃) with an acid, such as stearic acid.[7] In a typical setup, NaN₃ and stearic acid (1:1 molar ratio) are co-heated to approximately 120 °C.[7] The generated HN₃ gas is then passed into the reaction chamber.
- Azidation Reaction:
 - Place the nanoporous copper precursor in a sealed reaction chamber.
 - Introduce the gaseous HN₃ into the chamber. The reaction is typically carried out for 12-24 hours.[6][7]
 - The nanoporous copper is converted in-situ into copper-based azide, which primarily consists of CuN₃ and Cu(N₃)₂.[2]

Protocol 2: Synthesis of Carbon-Composite **Copper Azide** (CA/C) from Layered Copper Hydroxide

This protocol is based on a facile synthesis method reported by Li, et al.[7][10]

Precursor Synthesis (Cu(OH)Sal):



 Synthesize layered copper hydroxide nanosheets intercalated with salicylic acid (Cu(OH)Sal) as the precursor. This method is described as being simple, green, and efficient.[7]

· Carbonization:

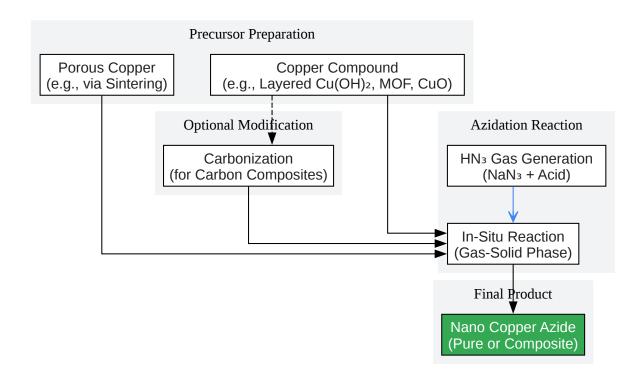
Carbonize the Cu(OH)Sal precursor in a tube furnace under a nitrogen atmosphere at 600
 °C for 30 minutes to obtain a carbonized product (Cu/C).[7] The resulting material consists of copper nanoparticles embedded within carbon nanosheets.

In-Situ Azidation:

- Place the Cu/C product in a ventilation device.
- Generate HN₃ gas as described in Protocol 1 (co-heating sodium azide and stearic acid).
- Pass the HN₃ gas through the Cu/C material for approximately 24 hours to yield the final CA/C composite.[7] This method results in CA nanorods embedded within the carbon matrix.

Visualization of Synthesis Workflow





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Caption: General workflow for the synthesis of nano **copper azide**.

Properties of Nano Copper Azide

The properties of nano **copper azide** are highly dependent on its morphology, density, and whether it is in a pure form or part of a composite material.

Physical and Energetic Properties

Nano **copper azide** is a medium-density explosive.[4] Its morphology can range from needle-like crystals to dense films and nanorods, depending on the precursor and synthesis conditions.[2][7] A key challenge is achieving a high density, which is crucial for detonation performance, while maintaining safety. For instance, the density of **copper azide** prepared from nanoporous copper has been reported as high as 2.38 g/cm³.[6]



The most critical properties are its sensitivity and detonation performance. Unmodified nano **copper azide** is extremely sensitive, but this can be significantly improved through composite materials.

Table 1: Sensitivity of Nano Copper Azide Materials

Material	Electrostatic Sensitivity (E50) (mJ)	Flame Sensitivity (H50) (cm)	Reference(s)
Pure Copper Azide Powder	0.05	-	[1]
Nested CA Film (from CuO NRs)	0.81	-	[1]
CA/rGO Composite (15% rGO)	0.92	47	[1]
CA/SA Composite	0.92	-	[10][11]
CA/C Composite	1.06	-	[10][11]
CA-HPCH Composite	1.1	≥ 60	[5]
Carbon-based CA (from Cu-phthalate)	1.6	42	[1]
Thin-film Carbon- based CA (from MOF)	9.0	-	[1]

Table 2: Detonation Performance of Nano Copper Azide



Material	Minimum Charge to Detonate Secondary Explosive	Secondary Explosive	Reference(s)
Carbon-based CA	10 mg	Hexogen (RDX)	[1]
CA from 100 nm NPC Precursor	1.6 mg	CL-20	[2][3]
CA/C Composite	1.0 mg	CL-20	[7][11]
CA from 30 nm & 60 nm NPC Precursor	0.8 mg	CL-20 & HNS-IV	[2][3]

Thermal Properties

The thermal decomposition of nano **copper azide** is a critical parameter for its stability and performance. For a nano **copper azide**/reduced graphene oxide composite, the exothermic reaction peak temperature was observed at 189.7°C, with a significant energy release of approximately 1521.5 J/g.[1] The decomposition mechanism is complex and can be influenced by the specific crystal surface, with simulations showing different energy barriers for N-N bond rupture on different surfaces.[12]

Table 3: Thermal Properties of Nano Copper Azide Composites

Material	Decomposition Peak Temp. (°C)	Heat Release (J/g)	Reference(s)
Nano CA/rGO Composite	189.7	~1521.5	[1]

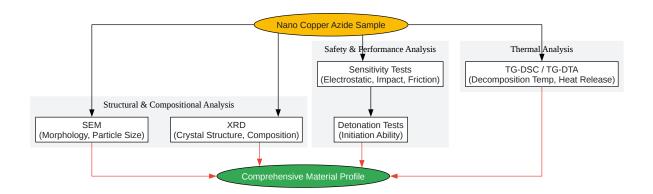
Characterization Methods

A suite of analytical techniques is employed to characterize the morphology, composition, and performance of nano **copper azide**.



- Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, particle size, and structure of the precursors and the final copper azide product.[1]
- X-ray Diffraction (XRD): Confirms the chemical composition and crystalline structure of the material, distinguishing between CuN₃, Cu(N₃)₂, and any unreacted copper or byproducts.[2]
- Thermogravimetry-Differential Scanning Calorimetry (TG-DSC) / (TG-DTA): These
 techniques are used to study the thermal stability and decomposition behavior of the
 material, identifying exothermic decomposition peaks and measuring heat release.
- Sensitivity Testing: Specialized equipment is used to determine the sensitivity to electrostatic discharge (E₅₀), impact, and friction (H₅₀), providing quantitative data on the material's safety.[1]
- Detonation Performance Tests: The initiation ability is verified by designing micro-initiators containing the nano **copper azide** and testing their ability to detonate a standard secondary explosive charge (e.g., CL-20, HNS-IV).[2][3]

Visualization of Characterization Workflow



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Caption: Workflow for the characterization of nano copper azide.

Safety and Handling Protocols

The extreme sensitivity of **copper azide** demands stringent safety protocols. The general guidelines for handling azides and nanomaterials must be strictly followed.

Core Safety Principles

- Avoid Pure Material: Whenever possible, work with copper azide in-situ. The synthesis of pure, isolated nano copper azide powder should be avoided due to the high risk of accidental detonation.[1][2]
- Eliminate Ignition Sources: Copper azide is highly sensitive to spark, friction, and impact. All
 work areas must be free of static electricity. Grounding of all equipment and personnel is
 mandatory. Use non-sparking tools made of materials like plastic or wood.[13]
- Material Compatibility:
 - Metals: NEVER allow azides to come into contact with metals, especially copper, lead, brass, or silver, as this can form highly unstable and sensitive metal azides.[13][14][15]
 Use glass or PVC equipment.
 - Acids: Do not mix azides with acids. This reaction produces hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[13][14]
 - Solvents: Avoid halogenated solvents like dichloromethane and chloroform as reaction media.[13]
- Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty gloves are mandatory. For any procedure with a risk of explosion, a blast shield is essential.
 [14][16]
- Engineered Controls: All manipulations of nanomaterials, especially in powder form, must be conducted within a chemical fume hood or a glove box to prevent inhalation of potentially toxic nanoparticles.[16][17]



Waste Disposal

- Azide-containing waste is considered highly hazardous. It must NEVER be poured down the drain, as it can react with copper or lead in the plumbing to form explosive salts.[14]
- All azide waste, including dilute solutions and contaminated materials, must be collected in separate, clearly labeled containers and disposed of through a certified chemical waste program.[13][14]
- Deactivation of dilute azide solutions (≤5%) can be performed by reacting with nitrous acid, but this process itself is hazardous (produces toxic nitric oxide) and must be done in a fume hood by trained personnel.[14]

Conclusion

Nano **copper azide** stands out as a promising lead-free primary explosive, offering high performance that meets the demands of modern miniaturized initiation systems. The primary obstacle to its widespread use remains its severe sensitivity. Research has demonstrated that this challenge can be effectively addressed by synthesizing **copper azide** within conductive composite structures, particularly those incorporating carbon materials like graphene. The development of safe, reliable, and scalable in-situ synthesis protocols is paramount for transitioning nano **copper azide** from a laboratory curiosity to a practically applicable energetic material. Future work will likely focus on further enhancing the safety and stability of these composites while optimizing their energy output for next-generation micro-detonators.

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